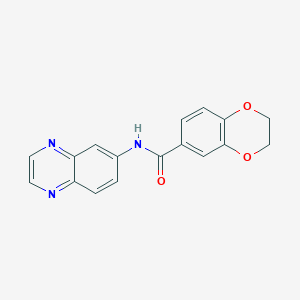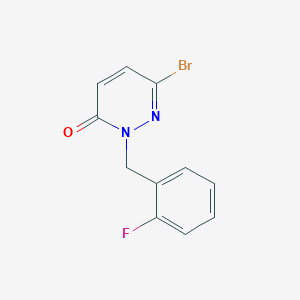![molecular formula C14H13BrN2 B2377989 7-Benzyl-1H-pyrrolo[2,3-b]pyridinium-7-bromid CAS No. 75614-71-0](/img/structure/B2377989.png)
7-Benzyl-1H-pyrrolo[2,3-b]pyridinium-7-bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide features a pyrrolo[2,3-b]pyridine core with a benzyl group attached to the nitrogen atom, and a bromide ion as the counterion.
Wissenschaftliche Forschungsanwendungen
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit FGFR signaling pathways.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development .
Biochemical Pathways
This pathway, when abnormally activated, is associated with the progression and development of several cancers .
Pharmacokinetics
The low molecular weight of similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, suggests they may have beneficial pharmacokinetic properties .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit breast cancer cell proliferation and induce apoptosis .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the specific type and stage of cancer, the patient’s overall health and genetic makeup, and the presence of other medications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolo[2,3-b]pyridine core.
Quaternization: The final step involves the quaternization of the nitrogen atom with a suitable alkylating agent, such as methyl iodide or benzyl bromide, to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of 7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrrolo[2,3-b]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various benzyl-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the benzyl group.
7-methyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide: A similar compound with a methyl group instead of a benzyl group.
7-phenyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide: A similar compound with a phenyl group instead of a benzyl group.
Uniqueness
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for FGFRs compared to other similar compounds. This structural feature may contribute to its potent biological activity and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJLTWWUZMHZGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=C2NC=C3.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
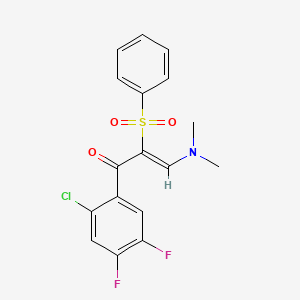
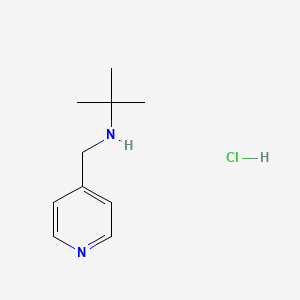
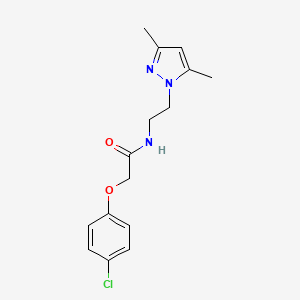
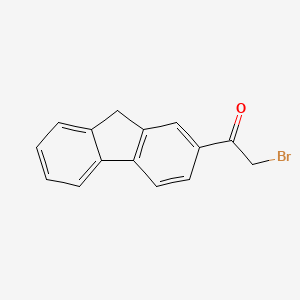

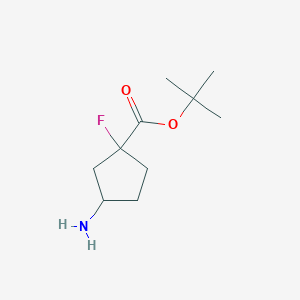
![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)
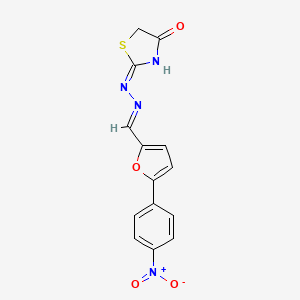
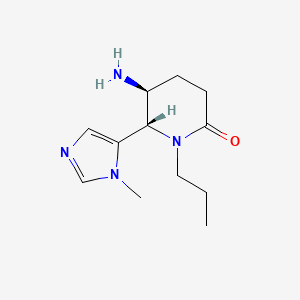
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2377921.png)

